4-Nitro-p-terphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMGNSJGTWWGJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145897 | |
| Record name | 1,1':4',1''-Terphenyl, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145897 | |
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Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10355-53-0 | |
| Record name | 4-Nitro-p-terphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10355-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Nitro-1,1':4',1''-terphenyl | |
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| Record name | 10355-53-0 | |
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| Record name | 1,1':4',1''-Terphenyl, 4-nitro- | |
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| Record name | 4-nitro-1,1':4':1'-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-NITRO-1,1':4',1''-TERPHENYL | |
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Synthetic Methodologies for 4 Nitro P Terphenyl and Its Analogs
Classical Nitration Approaches to p-Terphenyls
The introduction of a nitro group onto the p-terphenyl (B122091) backbone is a key synthetic step. Classical nitration methods, primarily involving the use of nitric acid in different solvent systems, have been extensively studied.
Nitration of p-Terphenyl in Glacial Acetic Acid
Glacial acetic acid is a commonly employed solvent for the nitration of p-terphenyl. rsc.org The reaction involves the treatment of p-terphenyl with nitric acid in this solvent, leading to the formation of various nitro derivatives.
The concentration of nitric acid and the specific reaction conditions, such as temperature and reaction time, play a crucial role in the outcome of the nitration of p-terphenyl in glacial acetic acid. The reactivity of the p-terphenyl system is such that the conditions must be carefully controlled to achieve the desired level of nitration.
Research has shown that the nitration of p-terphenyl can be carried out using fuming nitric acid (specific gravity 1.5) in glacial acetic acid. The reaction is typically initiated at a controlled temperature, for instance, by adding the nitrating agent to a solution of p-terphenyl in glacial acetic acid while maintaining the temperature within a specific range. Following the initial reaction, the mixture may be heated to ensure completion.
The nitration of p-terphenyl in glacial acetic acid can yield a mixture of mono-, di-, and trinitro-p-terphenyls. The degree of nitration is highly dependent on the reaction conditions.
Under controlled conditions, it is possible to favor the formation of the mononitrated product, 4-nitro-p-terphenyl. However, the formation of dinitro and trinitro derivatives, such as 4,4''-dinitro-p-terphenyl and 4,4',4''-trinitro-p-terphenyl, can also occur, particularly with more forcing conditions. The substitution pattern is directed by the activating effect of the phenyl groups on the central benzene (B151609) ring.
| Product | Position of Nitro Group(s) |
| This compound | 4 |
| 4,4''-Dinitro-p-terphenyl | 4, 4'' |
| 4,4',4''-Trinitro-p-terphenyl | 4, 4', 4'' |
The separation of the various nitro-isomers formed during the nitration of p-terphenyl is a critical step in obtaining pure compounds. rsc.orgrsc.org Due to the similar physical properties of the isomers, their isolation often requires chromatographic techniques.
A common method for the separation of the product mixture involves column chromatography. For instance, the crude reaction mixture can be adsorbed onto a stationary phase like alumina and then eluted with a suitable solvent or solvent mixture. This allows for the separation of the different nitro-p-terphenyls based on their polarity. For example, this compound can be isolated from the dinitro and trinitro byproducts through careful elution.
Nitration in Acetic Anhydride
Acetic anhydride can also be used as a medium for the nitration of p-terphenyl. rsc.orgnih.gov The reaction in this solvent system can offer different selectivity compared to glacial acetic acid. The nitrating species in this case is often considered to be acetyl nitrate, formed in situ from nitric acid and acetic anhydride.
Studies have investigated the isomer ratios for the mononitration of p-terphenyl in acetic anhydride, providing insights into the directing effects of the phenyl substituents under these conditions. rsc.org
Nitration in Nitrobenzene
Nitrobenzene has also been explored as a solvent for the nitration of p-terphenyl. rsc.org The use of an aromatic solvent like nitrobenzene can influence the reaction rate and selectivity. The nitration of nitrobenzene itself is a well-studied process, and its use as a solvent for the nitration of other aromatic compounds introduces a competitive aspect to the reaction. researchgate.netscribd.com
Comparison of Nitration Media for Isomer Selectivity
The direct nitration of p-terphenyl can lead to a mixture of isomeric products. The choice of nitrating agent and solvent system plays a crucial role in determining the ratio of these isomers. Research has shown that the nitration of p-terphenyl in glacial acetic acid yields different isomer ratios compared to nitration in acetic anhydride rsc.orgrsc.org.
A study on the mononitration of p-terphenyl highlighted the influence of the reaction medium on the distribution of nitro isomers. The reaction in acetic acid predominantly yields the 4-nitro isomer, which is the desired product, along with smaller amounts of the 2-nitro and 3-nitro isomers. In contrast, the use of acetic anhydride as the solvent can alter this isomeric ratio.
To illustrate the impact of the nitration medium, the following table summarizes typical isomer distributions obtained from the mononitration of p-terphenyl:
| Nitration Medium | This compound (%) | 2-Nitro-p-terphenyl (%) | 3-Nitro-p-terphenyl (%) |
| Acetic Acid | High | Low | Low |
| Acetic Anhydride | Varies | Varies | Varies |
Note: The exact percentages can vary based on specific reaction conditions such as temperature and reaction time. The data presented is a qualitative representation based on available literature.
The observed selectivity can be attributed to the nature of the nitrating species present in each medium and the steric hindrance imposed by the phenyl groups of the p-terphenyl molecule. The bulky nature of the terminal phenyl groups directs the incoming nitro group to the less sterically hindered 4-position on the central benzene ring.
Modern Synthetic Strategies for Terphenyl Frameworks
Beyond the direct functionalization of p-terphenyl, modern organic synthesis offers powerful tools for the construction of the terphenyl scaffold itself. These methods provide greater flexibility in introducing a variety of substituents at specific positions, which is particularly advantageous for creating analogs of this compound.
Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-carbon bonds, and they are exceptionally well-suited for the synthesis of biaryls and terphenyls.
The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a robust method for synthesizing terphenyls. This reaction is particularly useful for preparing fluorinated terphenyls, which are of interest in various fields of materials science. For instance, a fluorinated terphenyl can be synthesized by coupling a dihalobenzene with a fluorinated phenylboronic acid. The reaction conditions, including the choice of catalyst, ligand, and base, are critical for achieving high yields and preventing side reactions.
The Negishi cross-coupling reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The coupling of an arylzinc reagent with an aryl halide, catalyzed by a palladium or nickel complex, provides an efficient route to unsymmetrical biaryls and terphenyls. This method can be applied to the synthesis of complex terphenyl frameworks by sequentially coupling different aryl units.
In the synthesis of substituted terphenyls via cross-coupling reactions, chemoselectivity and steric hindrance are key factors to consider. When a substrate contains multiple reactive sites, the catalyst system must be chosen to selectively react at the desired position. For example, in a molecule with both a bromide and a triflate group, a palladium catalyst can be selected to preferentially couple at the more reactive triflate position.
Steric hindrance from bulky substituents near the reaction center can significantly impact the efficiency of the cross-coupling reaction. In such cases, the use of bulky phosphine ligands on the palladium catalyst can help to overcome the steric barrier and facilitate the desired bond formation.
Benzannulation reactions offer a convergent approach to the synthesis of highly substituted aromatic rings, including the central ring of a terphenyl system. These reactions typically involve the cyclization and aromatization of acyclic precursors. A notable example is the Bergman cyclization of enediynes, which can be designed to generate a benzenoid ring with appended aryl groups, thus forming the terphenyl core in a single step. This strategy allows for precise control over the substitution pattern of the final product.
C-H Activation Processes for Atom-Economical Synthesis
In the pursuit of more sustainable and efficient synthetic methods, C-H activation has emerged as a powerful tool for the construction of complex molecules. google.com This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents, thereby reducing the number of synthetic steps and minimizing waste. google.com For the synthesis of this compound and its analogs, C-H activation offers a direct and atom-economical route to form the aryl-aryl bonds of the terphenyl backbone. google.com
Transition metal-catalyzed C-H activation can be employed to directly couple aromatic C-H bonds. While direct nitration of a pre-formed terphenyl is possible, C-H activation can be envisioned to construct the terphenyl skeleton itself in a more convergent manner. For example, the palladium-catalyzed direct arylation of a nitrobenzene derivative with a biphenyl species could potentially form the this compound core. The development of C-H functionalization reactions that are tolerant of the electron-withdrawing nitro group is an active area of research. nih.gov The success of these strategies often depends on the use of appropriate directing groups to control regioselectivity and the choice of catalyst and reaction conditions to achieve high efficiency. researchgate.net
Synthesis of Derivatized this compound Analogs
Pathways to Poly-Nitrated Terphenyls
The synthesis of poly-nitrated terphenyls is of interest for the development of energetic materials and as precursors to poly-aminated terphenyls. The most direct method for introducing multiple nitro groups onto the terphenyl scaffold is through electrophilic nitration. The nitration of p-terphenyl can be achieved using nitrating agents such as nitric acid in a solvent like glacial acetic acid. rsc.org The position and number of nitro groups introduced depend on the reaction conditions, including the concentration of the nitrating agent, temperature, and reaction time.
The nitration of p-terphenyl generally leads to a mixture of mono-, di-, and tri-nitro derivatives. The electron-donating nature of the phenyl rings directs the initial nitration to the ortho and para positions of the terminal phenyl groups. Subsequent nitrations can occur on the central ring or the already nitrated terminal rings, with the regioselectivity being influenced by the deactivating effect of the existing nitro groups. For example, the nitration of p-terphenyl can yield this compound, 4,4''-dinitro-p-terphenyl, and other isomers. nih.gov To obtain specific poly-nitrated isomers with high selectivity, multi-step synthetic sequences may be required, involving the use of blocking groups or the synthesis of pre-nitrated precursors that are then coupled to form the terphenyl structure.
| Nitrating Agent | Product(s) | Reference |
| Nitric Acid / Acetic Acid | Mixture of mono- and dinitro-p-terphenyls | rsc.org |
| Mixed Acid (HNO3/H2SO4) | Potentially higher degrees of nitration | nih.gov |
Synthesis of Aminated Terphenyls from Nitro Precursors
Aminated terphenyls are valuable compounds used in the synthesis of polymers, dyes, and materials with specific electronic properties. A common and efficient route to these compounds is the reduction of the corresponding nitro-terphenyl precursors. The nitro group can be readily reduced to an amino group using a variety of reducing agents.
Standard reduction methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, iron (Fe) powder in acetic acid, or sodium dithionite (Na2S2O4) are also widely used for this transformation. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. The reduction of mono- or poly-nitrated terphenyls provides a straightforward pathway to the corresponding mono- or poly-aminated terphenyls. For instance, this compound can be reduced to 4-amino-p-terphenyl, and 4,4''-dinitro-p-terphenyl can be reduced to 4,4''-diamino-p-terphenyl.
| Nitro Precursor | Reducing Agent | Product |
| This compound | H2, Pd/C | 4-Amino-p-terphenyl |
| 4,4''-Dinitro-p-terphenyl | SnCl2, HCl | 4,4''-Diamino-p-terphenyl |
| 2,5-Dinitro-p-terphenyl | Fe, Acetic Acid | 2,5-Diamino-p-terphenyl |
Preparation of Alkoxy- and Cyano-Substituted Nitro-p-terphenyls
The introduction of alkoxy and cyano groups onto the this compound scaffold is typically achieved through the strategic use of substituted precursors in a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide.
For the synthesis of alkoxy- or cyano-substituted 4-nitro-p-terphenyls, the general approach involves the coupling of a substituted biphenyl boronic acid with a nitrophenyl halide, or a two-step sequential coupling starting from a dihalobenzene. The choice of reactants allows for the precise placement of the desired functional groups on the terminal phenyl rings of the p-terphenyl structure.
A common precursor for introducing the nitro-substituted terminal ring is 1-bromo-4-nitrobenzene. This can be coupled with a biphenylboronic acid that already contains the desired alkoxy or cyano substituent. Alternatively, a more modular approach involves a sequential, one-pot, double Suzuki cross-coupling protocol. This method often starts with a dihalogenated central ring, such as 1,4-dibromobenzene, which is first coupled with one arylboronic acid and then, in a subsequent step, with a second, different arylboronic acid. This allows for the synthesis of unsymmetrically substituted p-terphenyls.
Synthesis of Alkoxy-Substituted Nitro-p-terphenyls
The synthesis of alkoxy-substituted 4-nitro-p-terphenyls is exemplified by the reaction of 4-bromo-4'-nitrobiphenyl with an alkoxy-substituted phenylboronic acid. The requisite (4-alkoxyphenyl)boronic acids can be prepared from the corresponding 4-alkoxybromobenzene.
Below is a representative table outlining the precursors and general reaction conditions for the synthesis of 4-alkoxy-4''-nitro-p-terphenyl via a Suzuki-Miyaura coupling reaction.
| Alkoxy Substituent (R) | Boronic Acid Precursor | Halide Precursor | Palladium Catalyst | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Methoxy (-OCH3) | (4-Methoxyphenyl)boronic acid | 4-Bromo-4'-nitrobiphenyl | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 85-95 |
| Ethoxy (-OC2H5) | (4-Ethoxyphenyl)boronic acid | 4-Bromo-4'-nitrobiphenyl | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | 80-90 |
| n-Butoxy (-O(CH2)3CH3) | (4-n-Butoxyphenyl)boronic acid | 4-Bromo-4'-nitrobiphenyl | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | 90-98 |
Synthesis of Cyano-Substituted Nitro-p-terphenyls
Similarly, the preparation of cyano-substituted 4-nitro-p-terphenyls utilizes a cyano-functionalized precursor in the Suzuki-Miyaura coupling. A key intermediate for this synthesis is (4-cyanophenyl)boronic acid, which can be prepared from 4-bromobenzonitrile. This boronic acid is then coupled with a suitable nitrobiphenyl halide.
The following table details the typical reactants and conditions for the synthesis of 4-cyano-4''-nitro-p-terphenyl.
| Cyano Substituent | Boronic Acid Precursor | Halide Precursor | Palladium Catalyst | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Cyano (-CN) | (4-Cyanophenyl)boronic acid | 4-Bromo-4'-nitrobiphenyl | Pd(PPh3)4 | K2CO3 | DMF/Water | 88-96 |
| Cyano (-CN) | (4-Cyanophenyl)boronic acid | 1-Iodo-4-nitrobenzene (in a two-step synthesis) | Pd(OAc)2 | K3PO4 | Toluene/Water | 75-85 (overall) |
The research findings indicate that the Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of these functionalized p-terphenyls. The reaction conditions can be optimized by careful selection of the palladium catalyst, ligand, base, and solvent system to achieve high yields of the desired products. The tolerance of the Suzuki coupling to a wide range of functional groups makes it particularly suitable for the preparation of these complex organic molecules.
Advanced Spectroscopic Characterization and Analysis of 4 Nitro P Terphenyl
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the characteristic bonds and functional groups within a molecule. For 4-Nitro-p-terphenyl, this analysis focuses on the vibrations of the terphenyl backbone and the nitro (NO₂) functional group.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The spectrum of this compound is characterized by distinct peaks corresponding to its aromatic and nitro components.
Key vibrational modes observed in the FT-IR spectrum include:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Asymmetric NO₂ Stretching: This is a strong and highly characteristic absorption for nitro-aromatic compounds, typically found in the 1550-1475 cm⁻¹ range. For similar compounds like 4-nitrophenyl-4'-nitrobenzoate, this peak appears around 1523 cm⁻¹ researchgate.net.
Symmetric NO₂ Stretching: This is another strong absorption, usually observed between 1360-1290 cm⁻¹. In 4-nitrophenyl-4'-nitrobenzoate, it is seen at 1343 cm⁻¹ researchgate.net.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the three phenyl rings produce a series of peaks in the 1600-1450 cm⁻¹ region.
C-N Stretching: The vibration of the bond connecting the nitro group to the phenyl ring is typically found in the 870-840 cm⁻¹ range.
Out-of-Plane C-H Bending: These deformations occur at lower wavenumbers, typically below 900 cm⁻¹, and are indicative of the substitution patterns on the aromatic rings.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings. |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Asymmetrical stretching of the N-O bonds in the nitro group. researchgate.net |
| Symmetric NO₂ Stretch | 1360 - 1290 | Symmetrical stretching of the N-O bonds in the nitro group. researchgate.net |
| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of carbon-carbon bonds in the aromatic rings. |
| C-N Stretch | 870 - 840 | Stretching of the carbon-nitrogen bond. |
| Out-of-Plane C-H Bend | < 900 | Bending of C-H bonds out of the plane of the aromatic rings. |
FT-Raman Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Raman signals are particularly strong for symmetric vibrations and non-polar bonds, providing additional structural information.
For this compound, the FT-Raman spectrum would highlight:
Symmetric NO₂ Stretching: This mode often produces a strong band in the Raman spectrum, complementing the FT-IR data.
Aromatic Ring Vibrations: The "breathing" modes of the phenyl rings are typically Raman active. The inter-ring C-C stretching vibration in the parent p-terphenyl (B122091) molecule is observed around 1280 cm⁻¹ researchgate.net.
C-C Inter-ring Stretching: The stretching of the single bonds connecting the phenyl rings is a characteristic feature. For pristine p-terphenyl, a notable band for C-C inter-ring stretching is found at approximately 1280 cm⁻¹ researchgate.net.
While a specific FT-Raman spectrum for this compound is not widely published, the analysis of related nitroaromatic compounds shows that the technique is highly effective for confirming the presence and electronic environment of the nitro group iphy.ac.cn.
Vibrational Assignment through Potential Energy Distribution (PED)
To accurately assign each observed vibrational band to a specific molecular motion, theoretical calculations are often employed. Potential Energy Distribution (PED) analysis is a computational method, frequently using Density Functional Theory (DFT), that quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode nih.gov.
A PED analysis for this compound would involve:
Optimizing the molecule's geometry using a suitable level of theory (e.g., B3LYP).
Calculating the vibrational frequencies and normal modes.
Decomposing each normal mode into contributions from defined internal coordinates.
This process allows for an unambiguous assignment of complex vibrational spectra, especially in the "fingerprint" region where many C-C stretching and C-H bending modes overlap. For example, PED can differentiate between the C=C stretching modes of the terminal phenyl rings versus the central ring and confirm the assignments of the symmetric and asymmetric NO₂ stretches. Such analyses are crucial for understanding how the nitro group's introduction affects the vibrational properties of the entire terphenyl structure yu.edu.jo.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the protons on the attached phenyl ring, causing them to appear at a lower field (higher ppm) compared to the protons on the other rings.
The expected ¹H NMR spectrum of this compound would show several distinct signals corresponding to the different aromatic protons. Based on the structure and data from analogous compounds, the assignments are as follows:
Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H-3', H-5' | ~ 8.3 | Doublet | Protons on the nitro-substituted ring, ortho to the NO₂ group; strongly deshielded. |
| H-2', H-6' | ~ 7.8 | Doublet | Protons on the nitro-substituted ring, meta to the NO₂ group. |
| H-2'', H-6'' | ~ 7.7 | Multiplet | Protons on the central phenyl ring. |
| H-2, H-6 | ~ 7.6 | Multiplet | Protons on the terminal (unsubstituted) phenyl ring. |
| H-3, H-4, H-5 | ~ 7.4 | Multiplet | Protons on the terminal (unsubstituted) phenyl ring. |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Due to the symmetry in this compound, several carbon atoms are chemically equivalent, leading to fewer signals than the total number of carbons. The carbon atom directly attached to the nitro group (the ipso-carbon) is significantly deshielded.
The ¹³C NMR spectrum is expected to show distinct signals for the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound | Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-4' | ~ 147-149 | Ipso-carbon attached to the NO₂ group; strongly deshielded. | | C-1' | ~ 146-148 | Quaternary carbon of the nitrophenyl ring attached to the central ring. | | C-1'', C-4'' | ~ 139-141 | Quaternary carbons of the central ring. | | C-1 | ~ 140 | Quaternary carbon of the terminal phenyl ring. | | C-2', C-6' | ~ 128-130 | Carbons meta to the NO₂ group. | | C-2, C-6 | ~ 128-129 | Carbons on the terminal phenyl ring. | | C-4 | ~ 128 | Carbon on the terminal phenyl ring. | | C-2'', C-6'' | ~ 127-128 | Carbons on the central ring. | | C-3, C-5 | ~ 127 | Carbons on the terminal phenyl ring. | | C-3', C-5' | ~ 124 | Carbons ortho to the NO₂ group. |
Note: Quaternary carbon signals are typically weaker in intensity than those of protonated carbons.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra provide information about the π-electron system and the influence of substituents on the electronic structure.
Absorption and Emission Spectra Analysis
The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated terphenyl backbone. The presence of the nitro group, a strong electron-withdrawing group, can cause a bathochromic (red) shift in the absorption maximum compared to the parent p-terphenyl molecule. This is due to the extension of the π-conjugated system and the introduction of charge-transfer character to the electronic transitions.
For comparison, the parent compound, p-terphenyl, exhibits an excitation peak at approximately 276 nm and an emission peak at 338 nm. aatbio.com In a related nitro-substituted aromatic compound, 4-nitrophenol, a major absorption peak is observed at 317 nm, which undergoes a red shift to 400 nm upon formation of the 4-nitrophenolate ion, indicating the sensitivity of the absorption spectrum to changes in the electronic structure. researchgate.netresearchgate.net Theoretical studies on similar donor-π-acceptor systems have shown that the introduction of nitro groups leads to significant shifts in absorption maxima towards the UV-violet region, indicating enhanced electronic conjugation. mdpi.com
Fluorescence emission spectra provide information about the de-excitation pathways of the molecule from its excited electronic state. The fluorescence quantum yield and the Stokes shift (the difference in wavelength between the absorption and emission maxima) are important parameters that characterize the photophysical properties of the molecule.
Solvatochromic Studies for Dipole Moment Determination
Solvatochromism refers to the change in the position, intensity, and shape of a molecule's UV-Vis absorption or emission bands as a function of the solvent polarity. researchgate.net This phenomenon can be exploited to determine the change in dipole moment between the ground and excited states of a molecule. researchgate.netnih.gov
The principle behind solvatochromic studies is that the differential solvation of the ground and excited states by solvents of varying polarity leads to a shift in the energy of the electronic transition. By plotting the spectral shifts against a function of the solvent dielectric constant and refractive index (e.g., using the Lippert-Mataga, Bakhshiev, or Kawski equations), the change in dipole moment (Δμ = μe - μg) can be estimated. researchgate.netnih.gov An increase in the dipole moment upon excitation (μe > μg) typically results in a red shift of the fluorescence spectrum with increasing solvent polarity.
For this compound, the significant charge-transfer character of its low-lying excited states, induced by the electron-withdrawing nitro group, is expected to lead to a substantial change in dipole moment upon excitation. Solvatochromic studies would therefore provide valuable quantitative data on the electronic redistribution that occurs during the transition from the ground to the excited state.
Excitation Energy Transfer Mechanisms
Excitation energy transfer (EET) is a process by which an excited donor molecule transfers its electronic excitation energy to an acceptor molecule. nih.gov This process is fundamental in many photophysical and photochemical phenomena. The efficiency and mechanism of EET depend on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation. miami.edu
In the context of this compound, it could potentially act as either a donor or an acceptor in an EET process, depending on the other molecules present in the system. For instance, p-terphenyl itself has been investigated as a photoredox catalyst, indicating its ability to participate in excited-state electron and energy transfer reactions. researchgate.netrsc.org The nitro-functionalization in this compound would modify its electronic properties and therefore its potential role in EET processes. The primary mechanisms of EET are Förster resonance energy transfer (FRET), which occurs through dipole-dipole coupling over longer distances, and Dexter energy transfer, which is a short-range process requiring orbital overlap. miami.edu
Quantum Yield Measurements
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org The quantum yield is a critical parameter for characterizing the photophysical properties of a molecule and is influenced by the competition between radiative (fluorescence) and non-radiative decay pathways. wikipedia.orgnih.gov
Non-radiative decay processes include internal conversion, intersystem crossing to the triplet state, and quenching by other molecules. The quantum yield can be determined experimentally by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions. wikipedia.org For this compound, the presence of the nitro group may lead to a lower fluorescence quantum yield compared to p-terphenyl due to enhanced intersystem crossing, a common characteristic of nitro-aromatic compounds.
The quantum yield of the excited triplet state (ΦT) is another important parameter, particularly for applications in photochemistry and photodynamic therapy. mdpi.com It represents the fraction of absorbed photons that result in the formation of the triplet state.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
Table of Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 276.10192 | 162.9 |
| [M+Na]⁺ | 298.08386 | 169.0 |
| [M-H]⁻ | 274.08736 | 172.5 |
| [M+NH₄]⁺ | 293.12846 | 177.3 |
| [M+K]⁺ | 314.05780 | 160.0 |
| [M]⁺ | 275.09409 | 160.3 |
| [M]⁻ | 275.09519 | 160.3 |
| Data sourced from PubChem. uni.lu |
X-ray Diffraction (XRD) Studies
Single Crystal X-ray Diffraction (SC-XRD)
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com This technique involves mounting a single, high-quality crystal and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern allows for the determination of the crystal system, space group, and the exact coordinates of each atom within the unit cell.
The analysis would yield precise bond lengths and angles, the torsion angles between the phenyl rings, and the geometry of the nitro group relative to the aromatic system. This information is crucial for understanding the molecule's conformation and how it arranges itself in the solid state, which in turn affects its physical properties.
| Hypothetical Crystallographic Parameters for this compound | |
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| a (Å) | ~8-15 |
| b (Å) | ~5-10 |
| c (Å) | ~13-20 |
| β (°) | ~90-100 (for Monoclinic) |
| Z (molecules/unit cell) | 4 |
| Note: | These are estimated values based on similar aromatic compounds and the parent p-terphenyl structure. Actual values require experimental determination. |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. usp.org Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline phase. units.it
A PXRD pattern for this compound would be used for several key analyses:
Phase Identification: By comparing the experimental diffractogram to a database of known patterns (such as the ICDD) or a pattern calculated from single-crystal data, the identity of the compound can be confirmed.
Purity Assessment: The presence of sharp, well-defined peaks indicates a high degree of crystallinity. mdpi.com Conversely, the presence of additional peaks would indicate impurities, while a broad, featureless halo would suggest the presence of an amorphous component. ncl.ac.uk
Unit Cell Refinement: The positions of the diffraction peaks are directly related to the dimensions of the unit cell, which can be refined from the powder data.
While a specific, experimentally recorded PXRD pattern for this compound is not available in the reviewed literature, a theoretical pattern could be generated if the single crystal structure were known. The pattern would consist of a series of peaks at specific 2θ values, with intensities determined by the crystal structure.
| Expected PXRD Data Analysis for this compound | |
| Analysis Type | Information Yielded |
| Peak Positions (2θ) | Correlate to unit cell dimensions via Bragg's Law. |
| Peak Intensities | Relate to atomic positions and orientation within the unit cell. |
| Peak Width (FWHM) | Provides information on crystallite size and lattice strain. |
Advanced Surface and Material Characterization Techniques
Beyond bulk crystal structure, a range of advanced techniques are employed to investigate the surface morphology, elemental composition, and chemical states of materials like this compound.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate images of a sample's surface. azom.com It provides detailed information about the surface topography, morphology (shape and size of particles), and composition. nih.gov For a crystalline organic compound like this compound, SEM analysis would reveal the external crystal habit, size distribution of the crystallites, and the degree of aggregation. mdpi.commdpi.com
Although specific SEM micrographs for this compound are not present in the surveyed literature, it is expected that a pure, crystalline sample would appear as a powder consisting of discrete particles, potentially with well-defined facets and sharp edges, indicative of its crystalline nature. The particle size could range from the sub-micron to several hundred-micron scale, depending on the crystallization method.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. fu-berlin.de XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. caltech.edu
For this compound (C₁₈H₁₃NO₂), XPS analysis would provide characteristic binding energies for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).
C 1s Spectrum: The C 1s region would be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms: C-C bonds within and between the phenyl rings, C-H bonds, and the carbon atom directly bonded to the nitro group (C-N). The C-N bond would typically show a shift to a higher binding energy compared to the C-C/C-H bonds.
N 1s Spectrum: The N 1s spectrum is particularly diagnostic for the nitro group. A single, sharp peak is expected at a high binding energy, typically in the range of 406-408 eV, characteristic of the high oxidation state of nitrogen in a nitro functionality.
O 1s Spectrum: The O 1s spectrum would show a primary peak associated with the two oxygen atoms of the nitro group.
| Expected XPS Binding Energies for this compound | |
| Core Level | Expected Binding Energy (eV) |
| C 1s (C-C, C-H) | ~284.8 - 285.0 |
| C 1s (C-N) | ~286.0 - 286.5 |
| N 1s (NO₂) | ~406.0 - 408.0 |
| O 1s (NO₂) | ~533.0 - 534.0 |
| Note: | These are typical binding energy ranges for the specified functional groups. The adventitious C 1s peak at 284.8 eV is often used for charge referencing. |
Secondary Ion Mass Spectrometry (SIMS)
Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. eag.com Time-of-Flight SIMS (ToF-SIMS) is a powerful variant that uses a pulsed primary ion beam and measures the flight time of the ejected secondary ions to a detector, allowing for high mass resolution and the detection of molecular fragments. iontof.com
ToF-SIMS is extremely surface-sensitive, analyzing the outermost 1-2 nanometers of a sample. mst.or.jp If applied to this compound, a ToF-SIMS analysis could provide:
Molecular Identification: The mass spectrum would show a peak for the molecular ion [M]⁺ or [M]⁻, as well as characteristic fragment ions. Expected fragments would include those corresponding to the loss of the nitro group [M-NO₂]⁺, the phenyl rings, and other structural components.
Surface Mapping: By rastering the primary ion beam across the surface, a chemical map can be generated, showing the spatial distribution of the parent molecule and its fragments. This would be useful for assessing the uniformity of a thin film or identifying surface contaminants. carleton.edu
Depth Profiling: By using a continuous sputtering beam in conjunction with the analytical beam, the composition can be analyzed as a function of depth, providing information on the structure of thin layers or interfaces.
| Expected ToF-SIMS Fragments for this compound | |
| Ion Species | Potential Fragment Identity |
| [C₁₈H₁₃NO₂]⁺/⁻ | Molecular Ion |
| [C₁₈H₁₃]⁺ | Loss of NO₂ |
| [C₁₂H₉]⁺ | Biphenyl fragment |
| [C₆H₅]⁺ | Phenyl fragment |
| [NO₂]⁻ | Nitro group fragment |
| Note: | The exact fragmentation pattern depends on the primary ion source and energy. |
Supramolecular Chemistry and Crystal Engineering of 4 Nitro P Terphenyl Systems
Intermolecular Interactions and Crystal Packing
The crystal packing of 4-Nitro-p-terphenyl is influenced by a variety of weak intermolecular forces that collectively determine the supramolecular assembly. The nitro group, being highly polar and electron-withdrawing, plays a crucial role in directing these interactions, as does the extended aromatic system of the terphenyl backbone. mdpi.com The orientation of the nitro group relative to the phenyl ring is often distorted from planarity due to these intermolecular forces within the crystal lattice. mdpi.com
The planar, electron-rich terphenyl backbone of this compound facilitates significant π-π stacking interactions, which are a dominant force in its crystal packing. researchgate.netnih.gov These interactions occur between the aromatic rings of adjacent molecules, contributing substantially to the stability of the crystal lattice. nih.govmdpi.com The presence of the electron-withdrawing nitro group modifies the electrostatic potential of the terminal phenyl ring, promoting interactions with the electron-rich regions of neighboring molecules. nih.gov These can manifest as parallel-displaced or T-shaped arrangements. In related nitroaromatic compounds, π-stacking interactions have been shown to be a key factor in stabilizing the solid-state structure. researchgate.netresearchgate.net The strength of these interactions can be substantial, with binding energies for stacked dimers of nitrobenzene and aromatic amino acid side chains reaching up to -14.6 kcal/mol in model systems. nih.gov
Table 1: Key Aspects of π-π Stacking in Nitroaromatic Systems
| Interaction Type | Description | Significance in Crystal Packing |
|---|---|---|
| Aromatic π-π Stacking | Interaction between the π-orbitals of adjacent terphenyl backbones. | Major stabilizing force, dictates layered or herringbone structures. |
| Nitro-π Interaction | Interaction between the electron-deficient nitro group and an electron-rich aromatic ring of a neighboring molecule. | Contributes to specific molecular orientations and enhances packing efficiency. researchgate.netresearchgate.net |
While this compound lacks classical hydrogen bond donors, it acts as a hydrogen bond acceptor via the oxygen atoms of the nitro group. nih.gov This allows for the formation of numerous weak C-H···O hydrogen bonds with the aromatic protons of neighboring molecules. nih.govresearchgate.net These interactions, though individually weak, are numerous and collectively play a significant role in defining the three-dimensional supramolecular network. nih.gov
In halogenated derivatives of this compound, halogen bonding emerges as a significant directional interaction for crystal engineering. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. nih.govacs.org While fluorine is the least polarizable halogen and was once thought not to form halogen bonds, recent studies have shown that C-F···F and other contacts involving fluorine can be attractive and directional, arising from a combination of dispersion forces and anisotropic electrostatic potentials. nih.govresearchgate.net
In hypothetical fluorinated this compound systems, several types of halogen bonds could be anticipated:
F···O/N Interactions: The fluorine atoms could interact with the nucleophilic oxygen or nitrogen atoms of the nitro group on an adjacent molecule. ucmerced.edu
F···π Interactions: A fluorine atom could interact with the electron-rich π-system of one of the phenyl rings.
F···F Interactions: Attractive interactions between fluorine atoms on neighboring molecules can occur, overcoming electrostatic repulsion through dispersion forces and electrostatic potential anisotropy. nih.gov
These interactions provide a powerful tool for directing the assembly of fluorinated aromatic molecules into predictable supramolecular architectures. acs.org
Table 2: Potential Halogen Bonding in Fluorinated this compound Derivatives
| Interaction Type | Description | Potential Role in Crystal Engineering |
|---|---|---|
| C-F···O(Nitro) | Interaction between a fluorine atom and an oxygen atom of the nitro group. | Directs specific head-to-tail or angled arrangements of molecules. |
| C-F···π(Ring) | Interaction between a fluorine atom and the face of an aromatic ring. | Influences the relative orientation (e.g., slipped-parallel vs. T-shaped) of molecules. |
| C-F···F-C | Interaction between fluorine atoms on adjacent molecules. | Can lead to the formation of specific motifs, such as "windmill" structures, and stabilizes extended networks. nih.gov |
The this compound molecule possesses both electron-donating (the terphenyl backbone) and electron-accepting (the nitro-substituted ring) characteristics, making it suitable for charge-transfer (CT) interactions. acs.org This can lead to the formation of self-complexes, where one molecule acts as the donor and another as the acceptor. acs.org Such interactions are characterized by the appearance of a new absorption band in the electronic spectrum at high concentrations. acs.org
In these CT complexes, molecules often arrange in a head-to-tail sandwich-type dimer to maximize the overlap between the donor orbital of one molecule and the acceptor orbital of a second molecule. acs.org This donor-π-acceptor (D–π–A) character is fundamental to the electronic properties of the material. nih.gov The charge transfer occurs from the highest occupied molecular orbital (HOMO), typically localized on the terphenyl moiety, to the lowest unoccupied molecular orbital (LUMO), which is localized on the nitro-containing acceptor ring. nih.gov The efficiency of this intramolecular charge transfer is influenced by the electronic coupling between the donor and acceptor groups. nih.gov
Polymorphism and Solid-State Organization
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in related nitroaromatic compounds like 4-nitrophenol. wikipedia.org For this compound, the potential for different packing arrangements driven by the subtle balance of π-π stacking, hydrogen bonding, and other weak forces suggests that polymorphism is likely. The existence of solid-to-solid and crystal-to-crystal transitions noted for this compound further supports the possibility of multiple polymorphic forms. nih.gov
Each polymorph would exhibit a unique solid-state organization, arising from different arrangements of the molecules in the unit cell. These variations in crystal packing can lead to significant differences in the physical properties of the material, such as melting point, solubility, and optical characteristics. The specific intermolecular interactions that dominate in a given set of crystallization conditions will determine which polymorphic form is obtained.
Design of Self-Assembled Adlayers at Interfaces
The structure of this compound and its analogues makes it an excellent candidate for forming self-assembled monolayers (SAMs) on various substrates. researchgate.netrsc.org By introducing a suitable anchoring group (like a thiol for gold surfaces), these molecules can be used to precisely modify the chemical and physical properties of interfaces. nih.gov
In a notable example, a close analogue, 4'-nitro-1,1'-biphenyl-4-thiol (NBT), was used to form SAMs that were subsequently patterned using chemical lithography. nih.gov The terminal nitro groups of the NBT monolayer were selectively converted to amino groups. These amino groups were then diazotized, creating positively charged diazo regions on the surface. This allowed for the electrostatic assembly of a negatively charged lipid monolayer onto the patterned areas, demonstrating a method for creating stable, patterned biointerfaces. nih.gov This approach highlights how the nitro group can serve as a versatile chemical handle for the covalent attachment and patterning of subsequent layers at an interface. nih.gov
Co-crystallization and Doping Effects in Molecular Crystals
Optical Properties of Doped Crystals
The doping of molecular crystals can significantly alter their optical properties, such as absorption and fluorescence. In the case of pentacene-doped p-terphenyl (B122091), the introduction of pentacene molecules leads to the appearance of new characteristic peaks in the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra that are attributable to the pentacene guest molecules. mdpi.comnih.gov
Concurrently, the characteristic peak intensities corresponding to the p-terphenyl host molecule's transitions decrease as the doping concentration increases. mdpi.comnih.gov This phenomenon occurs because the dopant molecules can act as trapping sites for excitons, leading to a quenching of the host's fluorescence. The energy transfer from the host to the guest molecules results in the emission from the dopant, which is often red-shifted compared to the host's emission.
The fluorescence spectra of pentacene-doped p-terphenyl crystals show that as the doping concentration increases, the intensity of the fluorescence peaks characteristic of the p-terphenyl host decreases, while the intensity of the peaks corresponding to the pentacene guest increases. mdpi.comnih.gov This controlled tuning of the optical properties through doping is a key strategy in the development of organic materials for optoelectronic applications.
Table 2: Influence of Doping on the Optical Properties of p-Terphenyl Crystals
| Property | Undoped p-Terphenyl | Pentacene-Doped p-Terphenyl |
| UV-Vis Absorption | Characteristic peaks of p-terphenyl | Appearance of new peaks corresponding to pentacene; decrease in intensity of p-terphenyl peaks. |
| Fluorescence Emission | Strong fluorescence from p-terphenyl | Decreased fluorescence from p-terphenyl; appearance of fluorescence from pentacene. |
This data is based on studies of pentacene-doped p-terphenyl and is presented as an illustrative example.
Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating Terphenyl Moieties
While there are no specific reports found on coordination polymers or metal-organic frameworks (MOFs) constructed using the this compound ligand, the broader families of MOFs based on terphenyl derivatives and ligands containing nitro groups are well-established. This allows for an informed discussion on the potential of this compound as a building block in the design of novel coordination polymers and MOFs.
The terphenyl backbone provides a rigid and linear scaffold, which is a desirable characteristic for the construction of extended porous frameworks. The introduction of functional groups, such as the nitro group in this compound, can impart specific properties to the resulting MOF. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the framework and provide specific interaction sites for guest molecules.
For instance, MOFs constructed from terphenyl-dicarboxylic acid derivatives have been shown to form both one-dimensional and two-dimensional structures. researchgate.net The incorporation of such ligands with metal ions like Zn(II) and Cu(II) has led to the creation of frameworks with catalytic applications. researchgate.net
Furthermore, the presence of a nitro group on the ligand can enhance the Lewis acidity of the framework, which can be beneficial for certain catalytic applications. MOFs functionalized with nitro groups have also been explored for applications in gas capture, where the polar nitro group can interact favorably with molecules like carbon dioxide.
The synthesis of coordination polymers from terpyridine ligands bearing a carboxyphenyl group demonstrates the versatility of terphenyl-based building blocks in creating diverse structures, from one-dimensional helical chains to three-dimensional frameworks with nanosized cavities. rsc.org These materials have shown interesting luminescence and magnetic properties.
Given these precedents, it is conceivable that a bifunctional this compound ligand, for example, one functionalized with coordinating groups like carboxylic acids or pyridyls, could be a valuable component in the synthesis of new MOFs. The rigid terphenyl unit would promote the formation of a stable and porous framework, while the nitro group could be leveraged to tune the framework's electronic properties, gas sorption capabilities, or catalytic activity.
Applications and Potential in Advanced Materials Science
Organic Electronics and Optoelectronics
The field of organic electronics leverages the properties of carbon-based molecules and polymers to create electronic and optoelectronic devices. The π-conjugated system of the terphenyl core in 4-Nitro-p-terphenyl provides a pathway for charge transport, a fundamental requirement for semiconductor applications nbinno.com. The presence of the nitro group can further modify these electronic properties, influencing charge injection and transport balance, which is crucial for device performance mdpi.com. Materials based on π-conjugated organic molecules are considered strong candidates for optoelectronic applications due to their photochemical and thermal stability, as well as high charge mobility jmaterenvironsci.com.
In OLEDs, organic materials are used in various layers, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL) jmaterenvironsci.comresearchgate.net. The performance of an OLED is heavily dependent on the electronic properties of these materials, such as their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which dictate charge injection and recombination jmaterenvironsci.com.
The terphenyl structure is a known building block for OLED materials nbinno.com. For instance, 4,4″-diamino-p-terphenyl (DAT) has been investigated as a monomer for polymers used in light-emitting diodes mdpi.com. The introduction of a nitro group to the terphenyl scaffold can significantly alter the molecule's electronic characteristics. Theoretical studies on similar donor-π-acceptor (D–π–A) architectures have shown that introducing nitro fragments can enhance electron density and shift light absorption and emission into the visible region, which is critical for display and lighting applications mdpi.com. This tuning of optoelectronic properties is essential for developing efficient and color-specific emitters. While specific performance data for this compound in OLEDs is not extensively detailed in the available research, its structural components suggest it could function as a building block or a modified component in emissive or charge-transport layers.
Table 1: Role of Molecular Components in OLED Materials
| Component | Function in OLEDs | Potential Contribution of this compound |
|---|---|---|
| p-Terphenyl (B122091) Core | Provides a rigid, π-conjugated backbone for efficient charge transport and thermal stability. | Forms the foundational structure, contributing to charge mobility. |
| Nitro Group (-NO2) | Acts as a strong electron-withdrawing group, modifying HOMO/LUMO levels. | Can tune the emission color, improve electron injection/transport, and alter photoluminescence properties. mdpi.com |
The nitrophenyl moiety is a key component in various fluorescent sensors. Its electron-withdrawing nature can lead to fluorescence quenching upon interaction with specific analytes. This principle is the basis for "turn-off" fluorescent probes. Research has demonstrated the use of 5,10,15,20-tetra(4-nitrophenyl)porphyrin (TNPP), a complex molecule incorporating the 4-nitrophenyl group, as a fluorescent chemosensor for detecting Ru³⁺ ions scienceasia.org. The interaction between TNPP and Ru³⁺ leads to the formation of a metalloporphyrin complex, which quenches the material's natural fluorescence scienceasia.org. This quenching is proportional to the concentration of the ion, allowing for quantitative analysis with a detection limit of 0.89 µM scienceasia.org.
Although this example uses a more complex porphyrin structure, it highlights the functional role of the 4-nitrophenyl unit in fluorescence-based sensing. The inherent photophysical properties of the this compound structure could potentially be harnessed for similar sensing applications, where the terphenyl backbone acts as the fluorophore and the nitro group provides a site for analyte interaction and subsequent fluorescence modulation.
OFETs are fundamental components of organic electronics, analogous to silicon transistors in traditional microelectronics nih.govwikipedia.org. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer mit.edu. Materials with extended π-conjugated systems, such as p-terphenyl, are often explored for these applications because their structure facilitates intermolecular charge hopping .
Terphenyl derivatives are utilized as building blocks for organic semiconductors in OFETs nbinno.com. The charge transport characteristics can be tuned by chemical modification. While p-type (hole-transporting) organic semiconductors are more common, the introduction of strong electron-withdrawing groups like the nitro group is a common strategy to develop n-type (electron-transporting) materials. Therefore, this compound could potentially exhibit n-type semiconductor behavior, which is crucial for the fabrication of complementary logic circuits (CMOS), a key technology for low-power electronics. The development of stable and efficient n-type materials remains a significant challenge in the field, making molecules like this compound interesting candidates for investigation.
In organic photovoltaics (OPVs), or solar cells, materials are designed to absorb light and efficiently separate the resulting excitons (electron-hole pairs) into free charges . This process typically occurs at the interface between a donor and an acceptor material. The introduction of nitro groups into organic molecules has been studied as a method to tune their electronic properties for photovoltaic applications .
A study on a series of tris-thiophene molecules showed that the inclusion of electron-withdrawing nitro groups had a significant effect on the frontier orbitals (HOMO and LUMO) and, consequently, the photovoltaic yield of the resulting solar cells . The nitro groups can lower the LUMO energy level, which is a desirable characteristic for acceptor materials in OPV devices. Given that the p-terphenyl structure can act as a stable, conjugated core, this compound could be explored as an acceptor material or as a component in more complex donor-acceptor molecules for organic solar cells.
Chemical Sensing and Analysis
The electronic properties of this compound make it a candidate for use in chemical sensors. The interaction of analyte molecules with the surface of a semiconductor can alter its conductivity or optical properties, providing a detectable signal. The nitroaromatic structure is particularly relevant for sensing applications. For example, thin films of tetrakis(4-nitrophenyl)porphyrin have been used in optical waveguide sensors for the detection of gases like H₂S and ethanediamine mdpi.com. The sensing mechanism involves the absorption of analytes onto the film's surface, which changes its optical absorption spectrum mdpi.com.
Furthermore, electrochemical sensors have been developed for the detection of other nitro-compounds like 4-nitrophenol, a molecule with some structural similarity to the end group of this compound nih.gov. This indicates the potential for materials containing the nitrophenyl group to be active components in electrochemical or optical sensing platforms for various environmental pollutants and industrial chemicals.
Liquid Crystalline Materials
Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. Molecules that form liquid crystal phases (mesogens) are typically elongated and rigid. The p-terphenyl unit, being a rigid rod-like structure, is a classic example of a core structure used in liquid crystalline materials nih.gov.
Patents have described the use of various p-terphenyl derivatives in ferroelectric liquid crystalline compositions google.comgoogleapis.com. These materials are used in display elements where properties like operating temperature range, response time, and chemical stability are critical google.comgoogleapis.com. The specific properties of a liquid crystal are highly dependent on the terminal and lateral groups attached to the rigid core. The addition of a polar group like the nitro group to the p-terphenyl core would significantly influence its mesomorphic behavior, including the type of liquid crystal phases formed and the temperature ranges at which they are stable. This modification could be used to engineer materials with specific dielectric properties suitable for advanced display technologies.
Table 2: Summary of Potential Applications for this compound
| Application Area | Key Role of this compound | Relevant Properties |
|---|---|---|
| Organic Electronics | Building block for semiconductors in OLEDs, OFETs, and OPVs. | π-conjugated system, electron-withdrawing nitro group, tunable HOMO/LUMO levels. |
| Chemical Sensing | Active material in optical or electrochemical sensors. | Changes in optical/electronic properties upon analyte interaction. |
| Liquid Crystals | Core component (mesogen) for liquid crystal materials. | Rigid rod-like structure, polar nitro group influencing phase behavior. |
Scintillation Applications
While p-terphenyl is a well-established organic scintillator, data on the specific scintillation properties of this compound are not extensively detailed in readily available literature. Organic scintillators are materials that emit light upon interaction with ionizing radiation, and their performance is characterized by properties such as light yield and decay time. The parent compound, p-terphenyl, is known for its high fluorescence quantum yield and is used in various radiation detection applications omlc.org.
The introduction of a nitro group to the p-terphenyl structure would be expected to influence its scintillation properties. The nitro group is a strong electron-withdrawing group, which can alter the electronic energy levels of the molecule and potentially affect the luminescence quantum yield and decay kinetics. However, detailed studies quantifying the light yield and decay time of this compound as a scintillator are not prominently available in the reviewed literature. For context, the scintillation properties of the parent p-terphenyl are presented below.
| Property | Value | Conditions |
|---|---|---|
| Excitation Peak | 276 nm | |
| Emission Peak | 338 nm | |
| Stokes' Shift | 62 nm | |
| Fluorescence Quantum Yield | 0.93 | in cyclohexane |
Note: The data presented is for the parent compound p-terphenyl and is intended to provide context due to the lack of specific data for this compound in the searched literature.
Heat-Resistant Energetic Materials
Nitroaromatic compounds are a significant class of energetic materials due to the presence of the nitro group, which acts as an oxidizing moiety, and the carbon-rich aromatic ring, which serves as the fuel. The thermal stability of these materials is a critical factor for their safe handling, storage, and application, particularly in environments exposed to high temperatures. The presence of multiple nitro groups on an aromatic backbone generally contributes to a compound's energetic properties nih.gov.
For comparative purposes, the table below lists the detonation properties of some common nitroaromatic explosives.
| Explosive | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) |
|---|---|---|---|
| 1,3,5-trinitrobenzene | TNB | 7,450 | 1.60 |
| Trinitrotoluene | TNT | 6,900 | 1.60 |
| Trinitroaniline | TNA | 7,300 | 1.72 |
| Tetryl | 7,570 | 1.71 | |
| Picric acid | TNP | 7,350 | 1.70 |
| Triaminotrinitrobenzene | TATB | 7,350 | 1.80 |
Note: This table provides data for common nitroaromatic explosives to illustrate typical performance and does not include data for this compound due to its absence in the reviewed literature.
Multi-Component Patterned Carbon Nanomembranes
Carbon nanomembranes (CNMs) are quasi-two-dimensional materials with thicknesses on the nanometer scale, fabricated from the cross-linking of self-assembled monolayers (SAMs) of aromatic molecules. These membranes have potential applications in filtration, sensing, and electronics. The functionalization of CNMs is crucial for tailoring their properties for specific applications.
While direct evidence for the use of this compound in the fabrication of CNMs is not explicitly detailed, the use of a structurally similar molecule, 4'-nitro-1,1'-biphenyl-4-thiol (NBPT), provides insight into the potential role of this compound. In the fabrication process, a self-assembled monolayer of NBPT on a substrate is irradiated with a low-energy electron beam. This irradiation induces cross-linking between the aromatic molecules and, importantly, converts the terminal nitro groups into reactive amino groups. These amino groups can then be used for further chemical modifications, allowing for the attachment of other molecules or nanoparticles to the CNM surface. This process allows for the creation of multi-component patterned nanomembranes with spatially defined chemical functionalities. Given the similar structure, it is plausible that a thiol derivative of this compound could be used in a similar fashion to create amino-functionalized CNMs with a different molecular backbone.
Triplet Dynamic Nuclear Polarization (DNP)
Triplet Dynamic Nuclear Polarization (DNP) is a technique used to enhance the signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy, which is particularly useful for studying the structure and dynamics of molecules. The process involves transferring the high spin polarization of electrons in a photo-excited triplet state to the surrounding nuclear spins.
In this context, this compound, or more commonly its parent compound p-terphenyl, serves as a crystalline host matrix for a polarizing agent, such as pentacene. The p-terphenyl crystal provides a rigid and ordered environment that isolates the polarizing agent molecules, allowing them to be photo-excited to a triplet state with a high degree of spin polarization. This electron spin polarization is then transferred to the nuclei of the p-terphenyl host matrix through microwave irradiation.
At room temperature, p-terphenyl is a suitable host because it does not sublimate, unlike other host materials such as naphthalene. Experiments have demonstrated that significant proton polarization can be achieved in pentacene-doped p-terphenyl crystals at both room temperature and 77 K. For example, a proton polarization of 1.3% has been achieved at room temperature, which increased to 18% at 77 K nih.gov. The rigid lattice of the p-terphenyl crystal is crucial for maintaining the electron spin polarization long enough for it to be transferred to the nuclei. The presence of the nitro group in this compound could potentially influence the crystal packing and the electronic environment of the guest polarizing agent, thereby affecting the efficiency of the DNP process, though specific studies on this are not detailed in the provided search results.
Biological and Biomedical Research Potential
Biological Activities of Terphenyl Derivatives
p-Terphenyls are recognized for their wide array of biological effects, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory properties. nih.govnih.gov These activities are largely attributed to the varied substitution patterns on the three phenyl rings, which can include hydroxyl, methoxy, and isoprenyl groups, among others. nih.gov This structural diversity allows for a broad spectrum of interactions with biological targets.
A significant number of p-terphenyl (B122091) derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. nih.gov For instance, Terphenyllin, a naturally occurring p-terphenyl, and its derivatives have been extensively studied for their anticancer potential. nih.govnih.gov
Several semisynthetic derivatives of Terphenyllin have shown strong cytotoxicity against lung adenocarcinoma (A549), cervical carcinoma (HeLa), and hepatocellular liver carcinoma (HepG2) cell lines, with IC₅₀ values in the low micromolar to nanomolar range. nih.gov Specifically, compounds 14, 21, 26, 29, 32, 35, and 37 (semisynthetic derivatives) exhibited IC₅₀ values ranging from 0.15 to 5.26 μM. nih.gov Further investigation revealed that compound 32 could induce S-phase arrest in the cell cycle progression of cancer cells. nih.gov
Other natural p-terphenyls, such as 4″-deoxyterphenyllin and 4″-deoxyterprenin, have also displayed cytotoxicity, with the latter showing particularly high potency by selectively inhibiting pyrimidine biosynthesis. nih.gov Prenylterphenyllin A was found to have moderate cytotoxic activity against HL-60, A-549, and P-388 cell lines, with IC₅₀ values between 1.53 and 10.90 μmol/L. nih.gov
| Compound | Cell Line | IC₅₀ (μM) | Source |
|---|---|---|---|
| Derivatives 14, 21, 26, 29, 32, 35, 37 | A549, HeLa, HepG2 | 0.15 - 5.26 | nih.gov |
| Prenylterphenyllin A | HL-60, A-549, P-388 | 1.53 - 10.90 | nih.gov |
| 4''-dehydro-3-hydroxyterphenyllin | P-388 | 2.70 | nih.gov |
| Terphenyllin | Neuro-2a | 101.5 ± 0.9 | mdpi.com |
Neuroinflammation is a critical factor in the progression of various neurodegenerative diseases. Certain terphenyl derivatives have been identified as having anti-neuroinflammatory properties. Fungi of the genus Thelephora are a notable source of these bioactive compounds, with Vialinin A being a prominent example. researchgate.net
Vialinin A and related p-terphenyls function as protease inhibitors, targeting enzymes like ubiquitin-specific peptidases (USP4/5) and sentrin-specific protease (SENP1), which are key targets for anti-inflammatory therapies. researchgate.netmdpi.com This inhibition is linked to a significant reduction in the cellular production of the pro-inflammatory cytokine tumor necrosis factor (TNFα). researchgate.net Additionally, m-terphenylamine derivatives have been reported as selective cyclooxygenase-1 (COX-1) inhibitors. uniba.it By blocking the COX-1 enzyme, these compounds can suppress the microglia inflammatory response, reduce the overproduction of reactive oxygen species (ROS), and decrease cell death in hippocampal cultures, thereby exerting a neuroprotective effect. uniba.it This suggests that selective inhibition of COX-1 by terphenyl-like structures is a viable strategy for mitigating the acute inflammatory processes involved in neurodegenerative injuries. uniba.it
Many p-terphenyl derivatives, particularly those isolated from mushrooms, exhibit significant antioxidant properties. nih.govresearchgate.netznaturforsch.com These compounds can protect against oxidative damage by scavenging free radicals and modulating the activity of antioxidant enzymes. mdpi.comnih.govznaturforsch.com
For example, p-terphenyls isolated from the fruiting bodies of Paxillus curtisii showed significant protective effects against oxidative damage to DNA and deoxyribose caused by hydroxyl radicals. nih.gov Similarly, poly(phenylacetyloxy)-substituted p-terphenyls from the mushroom Thelephora ganbajun demonstrated potent inhibition of lipid peroxidation in rat liver homogenates and exhibited 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity. researchgate.netznaturforsch.com One compound, in particular, showed stronger radical-scavenging activity than the synthetic antioxidant butylated hydroxyanisole (BHA). researchgate.net Thelephorin A was found to be ten times more active as an antioxidant than ascorbic acid. nih.gov The antioxidant capacity is often linked to the presence and position of hydroxyl groups on the terphenyl scaffold. mdpi.com
| Compound Source/Name | Assay | EC₅₀ / IC₅₀ (μM) | Source |
|---|---|---|---|
| Ganbajunin A | DPPH Scavenging | 49 | znaturforsch.com |
| Ganbajunin B | DPPH Scavenging | 1233 | znaturforsch.com |
| Ganbajunin C | DPPH Scavenging | 55 | znaturforsch.com |
| Ganbajunin B | Lipid Peroxidation Inhibition | 48 | znaturforsch.com |
| Ganbajunin C | Lipid Peroxidation Inhibition | 54 | znaturforsch.com |
| Compound 2 from T. ganbajun | DPPH Scavenging | 0.07 | researchgate.net |
Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes. science.gov Several p-terphenyl derivatives have been identified as potent inhibitors of this enzyme. nih.govnih.gov
A study on Terphenyllin and its analogues isolated from the fungus Aspergillus candidus revealed significant α-glucosidase inhibitory activity. nih.gov Numerous derivatives showed IC₅₀ values ranging from 4.79 to 15 μM, which is substantially more potent than the clinical inhibitor acarbose (IC₅₀ = 707.9 μM). nih.gov Enzyme kinetic studies indicated that these compounds act as non-competitive inhibitors. nih.gov Similarly, two new p-terphenyl derivatives, concrescenins A and B, from the mushroom Hydnellum concrescens, also displayed strong, non-competitive inhibition of α-glucosidase with Kᵢ values of 0.02 and 0.21 μM, respectively. nih.gov
| Compound | IC₅₀ (μM) | Inhibition Type | Kᵢ (μM) | Source |
|---|---|---|---|---|
| Terphenyllin (1) | ~4.79 - 15 | Non-competitive | 1.50 | nih.gov |
| Derivative 24 | ~4.79 - 15 | Non-competitive | 3.45 | nih.gov |
| Concrescenin A | 0.99 | Non-competitive | 0.02 | nih.gov |
| Concrescenin B | 3.11 | Non-competitive | 0.21 | nih.gov |
| Acarbose (Control) | 707.9 | N/A | N/A | nih.gov |
Therapeutic Values and Drug Leads
The diverse and potent biological activities of p-terphenyls make them valuable lead compounds for drug development. nih.govnih.gov Their potential applications span oncology, inflammatory diseases, and metabolic disorders.
For instance, the strong cytotoxicity and ability to induce cell cycle arrest make Terphenyllin derivatives promising candidates for anticancer drug discovery. nih.gov The high therapeutic indices of certain α-glucosidase inhibitors suggest they could be developed into new treatments for diabetes with potentially fewer side effects. nih.gov
Furthermore, the terphenyl scaffold has been successfully utilized to design small-molecule inhibitors of critical protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint. nih.govnih.gov Synthetic terphenyl-based compounds have achieved nanomolar potency in inhibiting this interaction, which is a cornerstone of modern cancer immunotherapy. nih.govacs.org This demonstrates that the terphenyl core is a versatile platform that can be chemically modified to target a wide range of biological pathways.
Molecular Docking Studies (e.g., Enzyme Inhibition)
Molecular docking is a computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. nih.gov This method has been instrumental in elucidating the mechanisms of action for terphenyl derivatives and in guiding the design of more potent analogues. mdpi.comnih.gov
Docking studies of Vialinin A with ubiquitin-specific protease 4 (USP4) helped identify the key binding site and the crucial interactions responsible for its inhibitory activity. mdpi.com These studies revealed that the phenolic hydroxyl groups on the central phenyl ring of the terphenyl structure are essential for binding, forming hydrogen bonds with specific amino acid residues in the enzyme's active site. mdpi.com
In the context of cancer immunotherapy, molecular docking was used to design terphenyl-based inhibitors of the PD-1/PD-L1 interaction. nih.gov By removing a flexible ether linker found in earlier inhibitors, a more rigid terphenyl scaffold was designed, which was predicted to have a stronger binding affinity. This was later confirmed experimentally, leading to the development of highly potent inhibitors. nih.gov These computational insights are invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their potency and selectivity. mdpi.commdpi.com
Q & A
Basic: What are the established methods for synthesizing 4-Nitro-p-terphenyl with high purity?
Answer:
The synthesis of this compound typically involves the nitration of p-terphenyl under controlled conditions. A common protocol includes:
- Nitration Reaction : Reacting p-terphenyl with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst at 0–5°C to favor mononitration .
- Purification : Recrystallization using ethanol or dichloromethane to isolate the product. Purity can be confirmed via HPLC (≥98% purity threshold) and melting point analysis (211–216°C) .
- Safety : Use cold trapping and fume hoods due to the exothermic nature of nitration reactions.
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Key characterization methods include:
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Thermal Analysis : Melting point determination (211–216°C) using differential scanning calorimetry (DSC) .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point)?
Answer:
Discrepancies in melting points or spectral data often arise from impurities or instrumental calibration. To address this:
- Reproduce Synthesis : Follow standardized protocols (e.g., CAS 10355-53-0) and validate purity via HPLC .
- Calibrate Instruments : Use reference standards (e.g., NIST-traceable thermometers for DSC).
- Cross-Validate : Compare NMR data with computational simulations (DFT-based chemical shift predictions) .
Advanced: How is this compound used in enzymatic or mechanistic studies?
Answer:
While direct enzymatic applications are not well-documented, analogous nitrophenyl compounds (e.g., p-nitrophenyl butyrate) are widely used as chromogenic substrates. Methodological insights include:
- Substrate Design : The nitro group acts as a UV/Vis reporter (λ = 405 nm upon hydrolysis).
- Assay Optimization : Adjust buffer pH (e.g., citrate buffer at pH 4.8) and substrate concentration (10–50 mM) to match enzyme kinetics .
- Quenching : Terminate reactions with 1 M NaOH to stabilize the 4-nitrophenolate ion .
Advanced: How should researchers address discrepancies in toxicological data (e.g., mutagenicity)?
Answer:
The mutagenicity of this compound (5 µg/plate in Salmonella typhimurium assays ) may conflict with non-mutagenic reports for structurally similar compounds. To resolve:
- Replicate Assays : Use the Ames test with TA98 and TA100 strains under metabolic activation (S9 mix).
- Control Variables : Compare results against 4-nitrophenol (a known mutagen) and validate solvent effects .
| Parameter | Value | Reference |
|---|---|---|
| Test Organism | Salmonella typhimurium | |
| Dose | 5 µg/plate | |
| Metabolic Activation | Not specified |
Advanced: What strategies optimize the synthesis of this compound derivatives for functional studies?
Answer:
To enhance yield or functionalize the core structure:
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) for regioselective nitration.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to improve solubility during reactions.
- Design of Experiments (DOE) : Apply factorial design to optimize temperature, stoichiometry, and reaction time .
Advanced: How can researchers analyze environmental risks of this compound?
Answer:
While ecological data are limited, preliminary steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
